4-Bromo-8-fluoro-6-methoxyquinolin-3-amine
Overview
Description
“4-Bromo-8-fluoro-6-methoxyquinolin-3-amine” is a chemical compound with the molecular formula C10H8BrFN2O . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves two stages . In the first stage, 1,1-dimethylethyl [4-bromo-8-fluoro-6-(methoxy)-3-quinolinyl]carbamate is treated with trifluoroacetic acid in dichloromethane at 20℃ for 2 hours . In the second stage, the residue is basified with sodium bicarbonate .Molecular Structure Analysis
The linear structure formula of “this compound” is C10H8BrFN2O .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “this compound” involves the treatment of 1,1-dimethylethyl [4-bromo-8-fluoro-6-(methoxy)-3-quinolinyl]carbamate with trifluoroacetic acid .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 271.09 . The boiling point and other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Synthesis as a Key Building Block for Antibiotics
4-Bromo-8-fluoro-6-methoxyquinolin-3-amine and related compounds have been identified as key building blocks in the synthesis of antibiotics. A study by Flagstad et al. (2014) presented a practical and scalable route for the synthesis of halogenated quinoline building blocks, which are crucial in antimicrobial drug discovery. These compounds are synthesized from readily available materials and have a broad application in the development of new antibiotics, showcasing their importance in medical research and drug development Flagstad et al., 2014.
Cytotoxic Activity and Fluorescence Properties
The compound and its derivatives have been explored for their cytotoxic activity against various cancer cell lines. Kadrić et al. (2014) conducted a study on the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, showcasing their potential in cancer treatment. The cytotoxic activity of these compounds was assessed in vitro, and the results indicated their effectiveness against cancer cells. Additionally, the fluorescence properties of these compounds were examined, offering valuable insights into their potential applications in biomedical analysis and imaging Kadrić et al., 2014.
Biological Activity and Structural Analysis
A study by Bai et al. (2012) highlighted the synthesis and structural analysis of a compound related to this compound. The research demonstrated the compound's potential biological activity, specifically its anti-Mycobacterium phlei 1180 activity. The crystal structure of the compound was thoroughly analyzed, and the findings provided valuable insights into its biological interactions and potential therapeutic applications Bai et al., 2012.
Fluorophore Applications in Biomedical Analysis
The compound's derivatives have also been recognized for their properties as fluorophores. Hirano et al. (2004) investigated 6-Methoxy-4-quinolone, an oxidation product related to this compound. This compound was identified as a novel fluorophore with strong fluorescence in a wide pH range, making it highly suitable for biomedical analysis and fluorescent labeling. Its stability and fluorescence intensity under various conditions were thoroughly examined, emphasizing its potential in medical diagnostics and research Hirano et al., 2004.
Safety and Hazards
Properties
IUPAC Name |
4-bromo-8-fluoro-6-methoxyquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O/c1-15-5-2-6-9(11)8(13)4-14-10(6)7(12)3-5/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVBSLZSPHXGSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C(=C1)F)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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